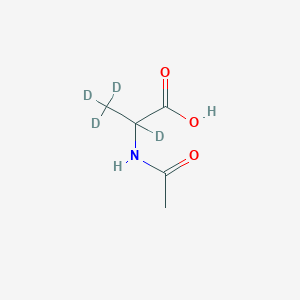

Ac-DL-Ala-OH-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

135.15 g/mol |

IUPAC Name |

2-acetamido-2,3,3,3-tetradeuteriopropanoic acid |

InChI |

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3,3D |

InChI Key |

KTHDTJVBEPMMGL-VYMTUXDUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ac-DL-Ala-OH-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4), a deuterated form of N-acetyl-DL-alanine. This information is critical for its application in various research and development settings, including its use as an internal standard in pharmacokinetic studies and as a tracer in metabolic research.

Core Physicochemical Data

The integration of deuterium into the structure of N-acetyl-DL-alanine results in a compound with a higher molecular weight than its non-deuterated counterpart. This isotopic labeling is crucial for applications where mass differentiation is required.

| Property | Value | Source |

| Chemical Formula | C₅H₅D₄NO₃ or CD₃CD(NHCOCH₃)COOH | [1][2] |

| Molecular Weight | 135.16 g/mol | [1] |

| Accurate Mass | 135.083 | [3] |

| Isotopic Enrichment | 98 atom % D | [1] |

| Appearance | White crystalline solid (inferred from unlabelled compound) | [4] |

| Storage Conditions | Room temperature, away from light and moisture | [1][5] |

| Stability | Stable under recommended storage conditions | [1] |

| CAS Number (Unlabelled) | 1115-69-1 | [1] |

Experimental Protocols & Characterization Workflow

Due to the limited availability of specific experimental data for this compound, the following protocols are based on standard methodologies for the characterization of similar isotopically labeled amino acid derivatives.

1. Synthesis and Purification:

The synthesis of deuterated amino acids often involves multi-step chemical reactions. For instance, a common approach for synthesizing labeled DL-alanine involves reactions starting from labeled precursors, followed by purification using techniques like ion-exchange chromatography to ensure high purity.[6]

2. Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard methods for confirming the chemical structure. For a deuterated compound like this compound, the absence of signals at the deuterated positions in the ¹H NMR spectrum and altered splitting patterns in the ¹³C NMR spectrum would confirm the isotopic labeling.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and isotopic purity of the compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed for detailed analysis.[7]

-

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to identify the functional groups present in the molecule. The vibrational modes of C-D bonds will differ from C-H bonds, providing further evidence of deuteration.[8][9]

3. Solubility Determination:

The solubility of this compound in various solvents (e.g., water, ethanol, DMSO) would typically be determined by adding a known amount of the compound to a specific volume of the solvent at a controlled temperature and observing the point of saturation. The unlabelled DL-alanine is soluble in water and slightly soluble in ethanol.[10]

4. Purity Analysis:

High-Performance Liquid Chromatography (HPLC) is a standard technique to assess the chemical purity of the compound, ensuring the absence of synthetic intermediates or byproducts.[]

Below is a logical workflow for the physicochemical characterization of a deuterated compound such as this compound.

Caption: Workflow for Physicochemical Characterization.

Spectroscopic Data Insights (Based on Analogous Compounds)

-

¹H NMR: The proton NMR spectrum of the non-deuterated N-Acetyl-DL-alanine would show signals for the methyl protons of the alanine and acetyl groups, as well as the alpha-proton. In this compound, the signals corresponding to the deuterated methyl and alpha-protons of the alanine backbone would be absent.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl, carboxyl, methyl, and alpha-carbons. The signals for the deuterated carbons would likely exhibit splitting due to coupling with deuterium.[12]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the deuterated molecular weight (approximately 135.16 Da). The isotopic distribution pattern would confirm the presence of four deuterium atoms.[1][3]

-

IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H, C=O (amide and carboxylic acid), and O-H functional groups. Additionally, C-D stretching and bending vibrations would be observed at lower frequencies compared to their C-H counterparts.[9][13]

This technical guide summarizes the key physicochemical properties of this compound based on available data and established scientific principles for analogous compounds. For detailed experimental procedures and data, it is recommended to consult the certificates of analysis provided by commercial suppliers or conduct specific in-house experiments.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. Ac-Ala-OH-d4 | CAS#:2230887-18-8 | Chemsrc [chemsrc.com]

- 3. N-Acetyl-DL-alanine-2,3,3,3-d4 | LGC Standards [lgcstandards.com]

- 4. nbinno.com [nbinno.com]

- 5. DL-Alanine (2,3,3,3-Dâ, 97-98%) - Cambridge Isotope Laboratories, DLM-1276-1 [isotope.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Discovery of Acylated Glycine and Alanine by Integrating Chemical Derivatization-Based LC-MS/MS and Knowledge-Driven Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IR spectroscopy of isotope-labeled helical peptides: probing the effect of N-acetylation on helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The infrared spectrum of solid L-alanine: influence of pH-induced structural changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Ac-DL-Ala-OH-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4), a deuterated analogue of N-acetyl-DL-alanine. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. This document outlines a plausible synthetic route, detailed experimental protocols, purification techniques, and key analytical data.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two primary stages: the deuteration of DL-alanine to yield DL-alanine-d4, followed by the N-acetylation of the deuterated amino acid.

Stage 1: Deuteration of DL-Alanine

Several methods have been reported for the deuteration of alanine. A common and effective approach involves H/D exchange at the α- and β-positions in a deuterated solvent under basic conditions, often facilitated by a catalyst.

Stage 2: N-Acetylation of DL-Alanine-d4

The second stage involves the acetylation of the amino group of the newly synthesized DL-alanine-d4. A well-established method for this transformation is the reaction with acetic anhydride in an acidic medium.

Experimental Protocols

The following protocols are composite procedures based on established methods for deuteration and acetylation.

Protocol 1: Synthesis of DL-Alanine-d4

This protocol is adapted from methods utilizing a ruthenium catalyst for H/D exchange.

Materials:

-

DL-Alanine

-

5% Ruthenium on Carbon (Ru/C)

-

Sodium Hydroxide (NaOH)

-

Deuterium Oxide (D₂O, 99.8 atom % D)

-

Hydrochloric Acid (HCl)

-

Dowex 50W X8 resin

Procedure:

-

In a pressure vessel, dissolve DL-alanine in D₂O.

-

Add 3 molar equivalents of NaOH.

-

Add 10% (w/w) of 5% Ru/C catalyst.

-

Seal the vessel and introduce a hydrogen (H₂) atmosphere.

-

Heat the reaction mixture to 70°C and stir for 12 hours.

-

Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

-

Filter the mixture to remove the Ru/C catalyst.

-

Neutralize the filtrate with HCl.

-

The resulting solution can be purified by ion-exchange chromatography using Dowex 50W X8 resin to isolate the DL-alanine-d4.

-

Lyophilize the purified solution to obtain DL-alanine-d4 as a white solid.

Protocol 2: Synthesis of this compound

This protocol is based on the acetylation of amino acids using acetic anhydride.

Materials:

-

DL-Alanine-d4

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Deionized Water

Procedure:

-

Dissolve DL-alanine-d4 in glacial acetic acid in a round-bottom flask.

-

Heat the mixture to 90°C to facilitate dissolution.

-

Cool the solution to 48-55°C.

-

Slowly add 1.2 to 1.3 molar equivalents of acetic anhydride to the solution while maintaining the temperature.

-

After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 2-4 hours.

-

Remove the acetic acid under reduced pressure.

-

The crude product can be purified by crystallization from water.[1]

Purification Methods

Purification of the final product, this compound, is crucial to remove any unreacted starting materials, by-products, and residual solvents.

Recrystallization

Recrystallization is a standard method for purifying solid organic compounds.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot deionized water.

-

If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

-

Hot filter the solution to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.

-

Dry the purified crystals under vacuum to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₅D₄NO₃ | [2] |

| Molecular Weight | 135.15 g/mol | [2] |

| Isotopic Enrichment | 98 atom % D | [3] |

| Purity (non-deuterated) | 98.7% to 99% | [1] (for non-deuterated Ac-DL-Ala-OH) |

| Yield (acetylation) | 78% to 83% | [1] (for non-deuterated Ac-DL-Ala-OH) |

Mandatory Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Analytical Workflow

Caption: Analytical workflow for this compound characterization.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Ac-DL-Ala-OH-d4 using NMR Spectroscopy

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Nuclear Magnetic Resonance (NMR) Analysis of N-Acetyl-DL-alanine-d4.

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4), a deuterated isotopologue of the N-acetylated amino acid. This document serves as a vital resource for professionals in the fields of pharmaceutical sciences, analytical chemistry, and metabolomics, offering detailed experimental protocols and data analysis strategies.

The structural integrity and purity of deuterated compounds are paramount in various scientific applications, including metabolic tracing, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry. NMR spectroscopy stands as the most powerful and non-destructive technique for the unambiguous confirmation of the chemical structure of such molecules in solution.[1] This guide will walk through a logical workflow, from one-dimensional (1D) proton and carbon-13 NMR to advanced two-dimensional (2D) correlation experiments, to ensure a complete and confident structural assignment.

Predicted NMR Data for this compound

Due to the deuterium labeling on the alanine methyl and alpha-carbon positions, the corresponding proton and carbon signals will be absent in the ¹H and ¹³C NMR spectra, respectively. The following tables summarize the predicted chemical shifts for the remaining nuclei based on known values for similar structures and general NMR principles. It is important to note that actual chemical shifts can vary based on experimental conditions such as solvent, concentration, and pH.[1]

Table 1: Predicted ¹H NMR Chemical Shifts in D₂O

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity |

| Acetyl-CH₃ | ~2.05 | Singlet (s) |

| Amide-NH | ~8.15 | Broad Singlet (br s) |

| Carboxyl-OH | ~11-12 | Broad Singlet (br s) |

Note: The amide and carboxyl protons may exchange with D₂O, leading to their attenuation or disappearance.

Table 2: Predicted ¹³C NMR Chemical Shifts in D₂O

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | DEPT-135 Phase |

| Acetyl-C H₃ | ~22.5 | Positive |

| Acetyl-C =O | ~175.4 | No Signal |

| Alanine-C OOH | ~177.6 | No Signal |

Note: The deuterated carbons (Cα and Cβ of alanine) will not be observed in a standard ¹³C NMR experiment.

Experimental Protocols for NMR Analysis

A systematic approach employing a suite of NMR experiments is crucial for the complete structural verification of this compound.

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is often preferred for its ability to exchange with labile protons, simplifying the spectrum.

-

Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP-d₄) for D₂O, for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

-

¹H NMR: A standard single-pulse experiment is used to obtain the proton spectrum. This will confirm the presence of the acetyl methyl group.

-

¹³C NMR: A proton-decoupled ¹³C experiment will identify the carbon environments, including the acetyl methyl and the two carbonyl carbons.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is essential for differentiating between CH, CH₂, and CH₃ groups.[2][3][4] For this compound, a positive signal for the acetyl-CH₃ group is expected.[5]

-

2D COSY (Correlation Spectroscopy): While of limited use for this specific deuterated molecule due to the lack of proton-proton coupling networks, it is a standard experiment in structural elucidation to identify scalar-coupled protons.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[6][7] For this compound, a correlation between the acetyl-CH₃ protons and the acetyl-CH₃ carbon is expected.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons.[6] It is critical for confirming the connectivity of the molecular fragments. Expected key correlations are from the acetyl-CH₃ protons to the acetyl-C=O carbon.

Visualization of Experimental Workflow and Structural Correlations

Visual diagrams are indispensable for conceptualizing the experimental workflow and the logical connections derived from NMR data.

References

- 1. benchchem.com [benchchem.com]

- 2. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry Characterization of Ac-DL-Ala-OH-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric characterization of N-acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4). This deuterated analog of N-acetyl-DL-alanine is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry. This document outlines the predicted mass spectral data, fragmentation patterns, and detailed experimental protocols for its analysis.

Introduction

N-acetyl-DL-alanine-d4 is a stable isotope-labeled version of the endogenous metabolite N-acetyl-alanine. The incorporation of four deuterium atoms increases its molecular weight, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for quantifying Ac-DL-Ala-OH in biological samples, improving the accuracy and reliability of analytical methods.

Predicted Mass Spectral Data

Due to the limited availability of public experimental mass spectra for this compound, the following data is predicted based on the known fragmentation of N-acetyl-alanine and fundamental principles of mass spectrometry. The molecular weight of this compound is 135.15 g/mol .[1]

Predicted Quantitative Data

The expected mass-to-charge ratios (m/z) for the molecular ion and key fragments in both positive and negative ion modes are summarized below. These predictions assume the four deuterium atoms are located on the alanine methyl group and the alpha-carbon.

Table 1: Predicted m/z Values for this compound in Positive Ion Mode (ESI+)

| Ion Species | Predicted m/z | Description |

| [M+H]⁺ | 136.16 | Protonated molecular ion |

| [M+Na]⁺ | 158.14 | Sodium adduct |

| [M-H₂O+H]⁺ | 118.15 | Loss of water from the protonated molecule |

| [Fragment 1]⁺ | 90.09 | Loss of ketene (CH₂=C=O) from the protonated molecule |

| [Fragment 2]⁺ | 76.07 | Loss of the acetyl group and carboxyl group |

Table 2: Predicted m/z Values for this compound in Negative Ion Mode (ESI-)

| Ion Species | Predicted m/z | Description |

| [M-H]⁻ | 134.14 | Deprotonated molecular ion |

| [M-CH₃]⁻ | 116.11 | Loss of a methyl group (CD₃) |

| [Fragment 3]⁻ | 59.01 | Acetate ion |

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to follow pathways similar to its non-deuterated analog. The primary fragmentation events involve the loss of small neutral molecules such as water, ketene, and the cleavage of the amide bond.

References

Technical Guide: Isotopic Enrichment of Commercially Available Ac-DL-Ala-OH-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment levels of commercially available N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4). This deuterated amino acid derivative is a valuable tool in various research applications, including metabolic tracing, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantitative analyses. Understanding its isotopic purity is critical for accurate experimental design and data interpretation.

Commercially Available this compound: A Data Summary

The isotopic enrichment of this compound is a key quality parameter. The following table summarizes the specifications from identified commercial suppliers.

| Supplier | Product Name | Product Number | Isotopic Enrichment (atom % D) | Chemical Purity |

| C/D/N Isotopes | N-Acetyl-DL-alanine-2,3,3,3-d4 | D-6179 | 98 | Not specified on product page |

| LGC Standards | N-Acetyl-DL-alanine-2,3,3,3-d4 | CDN-D-6179 | 98 | min 98% |

Note: Data is based on publicly available information from supplier websites as of December 2025. For lot-specific data, it is recommended to consult the Certificate of Analysis (CoA) provided by the supplier.

A Certificate of Analysis for the similar compound L-Alanine-d4 from another supplier, MedChemExpress, indicates an isotopic enrichment of 98.0% and a chemical purity of 99.94% as determined by HPLC, providing a representative example of the quality control data for such products.[1]

Experimental Protocols for Determining Isotopic Enrichment

The isotopic enrichment of deuterated compounds like this compound is typically determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. While specific internal protocols of commercial suppliers are proprietary, the following sections detail generalized, yet comprehensive, methodologies based on established scientific literature.

Mass Spectrometry (MS) Based Method

Mass spectrometry is a powerful technique for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio of the ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be quantified.

1. Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a known concentration. The choice of solvent will depend on the ionization method used.

-

For techniques like gas chromatography-mass spectrometry (GC-MS), derivatization of the amino acid may be required to increase its volatility.

2. Instrumentation and Analysis:

-

Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like this compound when coupled with liquid chromatography (LC-MS).

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, is crucial to resolve the isotopologue peaks.

-

Data Acquisition: Acquire the mass spectrum in the region of the molecular ion of this compound. The theoretical monoisotopic mass of the fully deuterated (d4) species is approximately 135.09 g/mol . The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4).

3. Data Analysis and Enrichment Calculation:

-

Identify the peaks corresponding to each isotopologue (M, M+1, M+2, M+3, M+4, where M is the mass of the non-deuterated molecule).

-

Measure the intensity (peak area) of each isotopologue peak.

-

The atom percent deuterium (Atom % D) can be calculated using the following formula:

Where I_dx is the intensity of the peak corresponding to the species with 'x' deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy Based Method

NMR spectroscopy, particularly ¹H NMR and ²H NMR, can be used to determine the level of deuteration at specific sites in a molecule.

1. Sample Preparation:

-

Accurately weigh the this compound sample.

-

Dissolve the sample in a suitable deuterated solvent that does not have signals in the region of interest (e.g., DMSO-d6, CDCl₃).

-

Add an internal standard with a known concentration and a signal that does not overlap with the analyte signals.

2. ¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum.

-

The degree of deuteration can be determined by comparing the integral of the residual proton signals in the deuterated positions to the integral of a proton signal in a non-deuterated position (e.g., the N-H proton, if it does not exchange with the solvent).

-

The isotopic enrichment is calculated by subtracting the percentage of residual protons from 100%.

3. ²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

The presence and integration of signals in the ²H spectrum directly confirm the incorporation of deuterium.

-

By comparing the integral of the deuterium signal to that of a known deuterium standard, the absolute amount of deuterium in the sample can be quantified.

Visualizing the Workflow and Application

To further clarify the processes and potential applications, the following diagrams are provided in the DOT language for Graphviz.

Caption: A generalized workflow for determining the isotopic enrichment of this compound.

References

Stability and Storage of Ac-DL-Ala-OH-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4), a deuterated derivative of the N-acetylated amino acid alanine. Understanding the stability profile of this compound is critical for ensuring its integrity and performance in research and development applications, particularly in metabolic studies, proteomics, and as an internal standard in analytical methods.

Core Stability Profile

This compound is generally a stable compound when stored under appropriate conditions. The primary degradation pathways for N-acetylated amino acids include hydrolysis of the amide bond, decarboxylation at elevated temperatures, and potential photodegradation under intense light exposure. The deuteration in this compound is not expected to significantly alter its fundamental chemical stability compared to the non-deuterated analog.

Key Stability Aspects:

-

Solid-State Stability: As a crystalline solid, this compound exhibits good stability at ambient and refrigerated temperatures.

-

Solution Stability: The stability of this compound in solution is dependent on pH, temperature, and the solvent system. It is more susceptible to hydrolysis under strongly acidic or basic conditions.

-

Light Sensitivity: While not highly sensitive to light, prolonged exposure to high-intensity UV light may lead to degradation.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended. Adherence to these guidelines will minimize degradation and preserve the chemical and isotopic purity of the compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. While some sources suggest room temperature storage is acceptable for short periods, long-term storage at refrigerated temperatures is optimal.[1] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Reduces the risk of oxidative degradation, although N-acetyl-alanine is not highly susceptible to oxidation. |

| Container | Tightly sealed, opaque container | Protects from moisture and light. Amber glass vials are recommended.[1] |

| Form | Solid (Lyophilized Powder) | The solid form is significantly more stable than solutions. |

| Re-analysis | Every 3 years | It is recommended to re-analyze the purity of the compound after three years of storage to ensure it meets the required specifications.[2][3] |

Quantitative Stability Data

Table 1: Illustrative Forced Degradation Data for this compound

| Stress Condition | Parameters | Duration | Potential Degradation (%) | Primary Degradation Product(s) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 5 - 10% | DL-Alanine-d4, Acetic Acid |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 10 - 15% | DL-Alanine-d4, Acetate |

| Oxidative | 3% H₂O₂ | 24 hours | < 5% | Oxidized impurities |

| Thermal | 60°C | 7 days | < 2% | Decarboxylation products |

| Photolytic | ICH Q1B Option II | 24 hours | < 1% | Photodegradation products |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products, allowing for accurate quantification of stability.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL.

-

For stressed samples, dilute with mobile phase A to a final concentration of approximately 0.1 mg/mL before injection.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.

General Procedure:

-

Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

-

Expose the solution to the stress conditions outlined in Table 1.

-

At specified time points, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.

-

Analyze the samples using the stability-indicating HPLC method.

Specific Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Heat the stock solution at 60°C in a controlled temperature chamber.

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

Visualizations

The following diagrams illustrate key logical relationships and experimental workflows relevant to the stability and analysis of this compound.

References

Technical Guide: N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4)

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides a comprehensive overview of N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4), a deuterated form of the endogenous metabolite N-Acetyl-DL-alanine. It covers its physicochemical properties, the rationale for its use in research, and detailed experimental protocols for its application, particularly as an internal standard in mass spectrometry-based quantification.

Core Compound Data

Stable isotope-labeled compounds are essential tools in analytical and metabolic research. This compound is a deuterated analog of Ac-DL-Ala-OH, where four hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift that makes it an ideal internal standard for mass spectrometry applications.

Physicochemical Properties

Quantitative data for this compound and its related isotopic and non-isotopic analogs are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |

| N-Acetyl-DL-alanine-d4 | 2230887-18-8 [1][2] | C₅H₅D₄NO₃[1] | ~135.15[1] | Not specified |

| N-Acetyl-DL-alanine-2,3,3,3-d4 | N/A | C₅H₅D₄NO₃ | ~135.16[3] | 98 atom % D[3] |

| N-Acetyl-d3-DL-alanine-2,3,3,3-d4 | Not specified | C₅H₂D₇NO₃ | ~138.17[] | 98 atom % D |

| N-Acetyl-DL-alanine (Unlabeled) | 1115-69-1[3][5] | C₅H₉NO₃[5] | ~131.13[6] | N/A |

Rationale for Deuteration in Research

Deuterium-labeled molecules are powerful tools in drug development and metabolic analysis.[1] The substitution of hydrogen with deuterium, a stable (non-radioactive) heavy isotope, imparts a higher mass to the molecule without significantly altering its chemical properties. This unique characteristic is leveraged in several key applications:

-

Internal Standards for Quantification: In quantitative mass spectrometry (LC-MS/MS), a known concentration of the deuterated compound (e.g., this compound) is added to a biological sample. The deuterated standard co-elutes with the endogenous, non-deuterated analyte (Ac-DL-Ala-OH) but is distinguished by its higher mass. This allows for precise quantification of the analyte by correcting for variations in sample preparation and instrument response.

-

Metabolic and Pharmacokinetic Studies: Deuteration can be used to trace the metabolic fate of a compound in vivo. Furthermore, because the carbon-deuterium bond is stronger than the carbon-hydrogen bond (the kinetic isotope effect), deuteration at specific sites can slow down metabolism, a strategy sometimes used in drug development to improve a drug's pharmacokinetic profile.[1]

Experimental Protocols

The following are representative protocols. Researchers should optimize these methods for their specific experimental conditions and instrumentation.

General Synthesis of N-Acetyl-DL-alanine

This protocol describes a general method for the N-acetylation of DL-alanine using acetic anhydride. This method can be adapted for the synthesis of the deuterated analog if starting with DL-alanine-d4.

Materials:

-

DL-alanine

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Deionized Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Büchner funnel and vacuum flask

Methodology:

-

Dissolution: Dissolve DL-alanine in glacial acetic acid within a round-bottom flask with gentle heating and stirring.

-

Acetylation: Slowly add a molar excess (e.g., 1.2-1.5 equivalents) of acetic anhydride to the solution. The reaction is exothermic.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 50-60°C) for 1-2 hours until the reaction is complete (monitor by TLC or LC-MS).

-

Crystallization: Cool the reaction mixture in an ice bath to induce the precipitation of N-Acetyl-DL-alanine.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the crystals with a small amount of cold deionized water to remove residual acetic acid and then dry under vacuum to a constant weight.

Diagram: Synthesis of N-Acetyl-DL-alanine

Caption: A workflow diagram illustrating the key steps for the synthesis of N-Acetyl-DL-alanine.

Use of this compound as an Internal Standard for LC-MS/MS Quantification

This protocol outlines the use of this compound for quantifying the endogenous analyte Ac-DL-Ala-OH in a biological matrix (e.g., plasma).

Materials:

-

Biological samples (e.g., plasma, cell lysate)

-

This compound (Internal Standard, IS) stock solution of known concentration

-

Ac-DL-Ala-OH (Analyte) for calibration curve standards

-

Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

-

LC-MS grade water and solvents

-

Centrifuge, vortex mixer

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Methodology:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

In a microcentrifuge tube, add a small volume of the this compound internal standard stock solution to a defined volume of the biological sample. This "spikes" the sample.

-

Add 3-4 volumes of ice-cold protein precipitation solvent (e.g., methanol).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking a blank matrix (e.g., charcoal-stripped plasma) with known concentrations of the unlabeled analyte (Ac-DL-Ala-OH).

-

Add the same fixed amount of the internal standard (this compound) to each calibration standard as was added to the unknown samples.

-

Process these standards using the same sample preparation steps described above.

-

-

LC-MS/MS Analysis:

-

Develop a chromatographic method (e.g., reverse-phase or HILIC) to separate the analyte from other matrix components.

-

Optimize mass spectrometer parameters for both the analyte and the internal standard. This involves selecting precursor and product ion transitions (Multiple Reaction Monitoring or MRM) for both molecules.

-

Example Analyte Transition: m/z 132.1 -> [fragment ion]

-

Example IS Transition: m/z 136.2 -> [corresponding fragment ion]

-

-

Inject the prepared samples and calibration standards onto the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard in all samples and standards.

-

Calculate the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS).

-

Generate a calibration curve by plotting the peak area ratio against the known concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Diagram: LC-MS/MS Workflow with Internal Standard

Caption: Workflow for quantifying an endogenous analyte using a deuterated internal standard via LC-MS/MS.

References

Understanding the Kinetic Isotope Effect of Ac-DL-Ala-OH-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms and has significant implications in drug development, particularly for optimizing metabolic stability. This technical guide provides an in-depth exploration of the kinetic isotope effect, using N-acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4) as a focal point. While direct experimental data for this specific isotopologue is not extensively available in public literature, this document synthesizes relevant data from studies on deuterated alanine in enzymatic systems, outlines detailed experimental protocols for KIE determination and synthesis, and provides visualizations of key processes. This guide serves as a comprehensive resource for researchers aiming to understand and apply the principles of KIE in their own work.

Introduction to the Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] This phenomenon arises from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes.[2][3] A bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken, which typically results in a slower reaction rate.[2] The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kL) to that with the heavy isotope (kH).

Primary vs. Secondary KIE:

-

Primary Kinetic Isotope Effect (PKIE): Occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. Deuterium PKIEs (kH/kD) are typically in the range of 2 to 8.[2]

-

Secondary Kinetic Isotope Effect (SKIE): Is observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. SKIEs are generally smaller, with deuterium SKIEs often ranging from 0.7 to 1.5.[1][2]

Quantitative Data: Kinetic Isotope Effects in Alanine Racemase

| Isotope Effect Type | Direction | Value (kH/kD) | Reference |

| Primary KIE | D-Alanine → L-Alanine | 1.57 ± 0.05 | [4] |

| L-Alanine → D-Alanine | 1.66 ± 0.09 | [4] | |

| D-Alanine → L-Alanine (in H₂O) | 1.297 | [5] | |

| L-Alanine → D-Alanine (in H₂O) | 1.877 | [5] | |

| D-Alanine → L-Alanine (in D₂O) | 1.176 | [5] | |

| L-Alanine → D-Alanine (in D₂O) | 1.824 | [5] | |

| Secondary KIE | External Aldimine Formation (L→D, forward) | 1.13 ± 0.05 | [4] |

| External Aldimine Formation (L→D, reverse) | 0.90 ± 0.03 | [4] | |

| External Aldimine Formation (D→L, forward) | 1.13 ± 0.06 | [4] | |

| External Aldimine Formation (D→L, reverse) | 0.89 ± 0.03 | [4] | |

| Heavy Enzyme KIE | with L-Alanine (kcat/KM) | ~1.3 | [6][7][8] |

| with D-Alanine (kcat/KM) | ~1.3 | [6][7][8] | |

| with Cα-deuterated Alanine (kcat/KM) | ~3 | [6][7][8] |

Experimental Protocols

Synthesis of N-acetyl-DL-alanine-d4 (this compound)

A plausible synthetic route to this compound involves a two-step process: deuteration of DL-alanine followed by N-acetylation.

Step 1: Deuteration of DL-Alanine to obtain DL-Alanine-d4

This procedure is adapted from methods for deuterating amino acids.[9]

-

Materials: DL-Alanine, Deuterium Oxide (D₂O, 99.9 atom % D), Pyridoxal hydrochloride, Aluminum sulfate (Al₂(SO₄)₃).

-

Procedure:

-

Dissolve DL-alanine, a catalytic amount of pyridoxal hydrochloride, and aluminum sulfate in D₂O.

-

Reflux the mixture for an extended period (e.g., 24-48 hours) to allow for H/D exchange at the α- and β-positions. The progress of deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals.

-

After the desired level of deuteration is achieved, cool the reaction mixture.

-

Isolate the deuterated DL-alanine by crystallization or by using an ion-exchange column.

-

Dry the resulting DL-alanine-d4 under vacuum.

-

Step 2: N-acetylation of DL-Alanine-d4

This procedure is based on standard methods for the N-acetylation of amino acids.[10]

-

Materials: DL-Alanine-d4, Acetic anhydride, Acetic acid (or D₂O as solvent).

-

Procedure:

-

Suspend the synthesized DL-alanine-d4 in a suitable solvent (e.g., acetic acid or D₂O).

-

Slowly add a slight molar excess of acetic anhydride to the suspension while stirring. The reaction is typically performed at room temperature or with gentle heating (e.g., 50-70°C).

-

Continue stirring until the reaction is complete, which can be monitored by techniques like TLC or NMR.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure N-acetyl-DL-alanine-d4.

-

Measurement of the Kinetic Isotope Effect by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for measuring KIEs, particularly for reactions in solution.[11][12][13][14][15] The competitive KIE can be determined by monitoring the change in the isotopic ratio of the starting material over the course of the reaction.

-

Principle: In a competitive experiment, a mixture of the protiated (Ac-DL-Ala-OH) and deuterated (this compound) substrates is subjected to the reaction conditions. The relative amounts of the two isotopologues are measured at different time points using NMR. Since the protiated substrate reacts faster, the reaction mixture will become enriched in the deuterated substrate as the reaction progresses.

-

Experimental Setup:

-

Prepare a reaction mixture containing a known ratio of Ac-DL-Ala-OH and this compound, along with the other necessary reagents for the reaction of interest.

-

Initiate the reaction and acquire NMR spectra at various time points (t=0, t₁, t₂, ...). ¹H NMR can be used to monitor the disappearance of the substrate signals.

-

Integrate the relevant signals for both the protiated and deuterated species to determine their relative concentrations at each time point.

-

The KIE can be calculated using the following equation: KIE = kH/kD = ln(fH) / ln(fD) where fH and fD are the fractions of the protiated and deuterated substrates remaining at a given time, respectively.

-

Visualizations

Signaling Pathway: Alanine Racemase Catalytic Cycle

The catalytic cycle of alanine racemase provides a well-studied example of a reaction where the KIE of an amino acid can be investigated. The mechanism involves a pyridoxal phosphate (PLP) cofactor.

Caption: Catalytic cycle of Alanine Racemase.

Experimental Workflow: Synthesis of this compound

The synthesis of N-acetyl-DL-alanine-d4 can be visualized as a two-stage process.

Caption: Workflow for the synthesis of this compound.

Logical Relationship: KIE Measurement by Competitive NMR

This diagram illustrates the logic behind determining the kinetic isotope effect using a competitive NMR experiment.

Caption: Logic for KIE determination via competitive NMR.

Conclusion

The kinetic isotope effect is a fundamental concept in physical organic chemistry with practical applications in mechanistic elucidation and drug design. While a comprehensive dataset for the KIE of this compound is yet to be established, this guide provides a foundational understanding by leveraging data from related systems. The outlined experimental protocols for synthesis and KIE measurement offer a practical starting point for researchers. The visualizations of the alanine racemase cycle and experimental workflows further clarify these complex processes. It is anticipated that future research will provide more direct data on the KIE of this compound and other deuterated N-acetyl amino acids, further enhancing our ability to rationally design molecules with optimized properties.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Heavy Enzyme Kinetic Isotope Effects on Proton Transfer in Alanine Racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heavy-enzyme kinetic isotope effects on proton transfer in alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 15. researchgate.net [researchgate.net]

Ac-DL-Ala-OH-d4 in Metabolic Pathway Tracing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying flux in biological systems. Deuterium-labeled compounds, in particular, offer a versatile tool for these studies due to the relative ease of detection by mass spectrometry and nuclear magnetic resonance spectroscopy. This technical guide provides an in-depth overview of the application of N-acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4) in metabolic pathway tracing. While direct experimental data for this specific isotopologue is limited, this document extrapolates from established principles of stable isotope tracing with labeled alanine and the known metabolism of N-acetylated amino acids to present a comprehensive framework for its use. This guide covers the core principles, detailed experimental protocols, representative data, and visualizations of relevant metabolic pathways and experimental workflows.

Introduction to this compound as a Metabolic Tracer

N-acetyl-DL-alanine (Ac-DL-Ala-OH) is a modified form of the amino acid alanine. The N-acetylation of amino acids is a common biological modification that can influence their transport, metabolism, and biological activity. In metabolic tracing studies, the deuterium-labeled analogue, this compound, can serve as a valuable probe to investigate several metabolic processes. The four deuterium atoms provide a significant mass shift, facilitating its distinction from the endogenous, unlabeled counterpart by mass spectrometry.

The metabolic fate of this compound is expected to follow one of two primary routes:

-

Deacetylation: The N-acetyl group can be removed by acylases, releasing deuterated DL-alanine. The resulting d4-alanine can then enter the cellular alanine pool and participate in various metabolic pathways, including gluconeogenesis, the tricarboxylic acid (TCA) cycle, and transamination reactions.

-

Direct Metabolism or Excretion: The intact N-acetylated molecule may be a substrate for other enzymes or be excreted.

By tracking the incorporation of the d4 label into downstream metabolites, researchers can gain insights into the activity of these pathways under different physiological or pathological conditions.

Core Metabolic Pathways

The primary metabolic pathways that can be traced using this compound, following its conversion to d4-alanine, are central to cellular metabolism.

Alanine Metabolism and its Intersection with Central Carbon Metabolism

Once deacetylated, d4-alanine can be converted to d3-pyruvate through the action of alanine aminotransferase (ALT). This positions the tracer at a critical node linking glycolysis, the TCA cycle, and amino acid metabolism. The deuterated pyruvate can then be metabolized through several routes:

-

TCA Cycle: Conversion to acetyl-CoA by pyruvate dehydrogenase, leading to labeled citrate and subsequent TCA cycle intermediates.

-

Gluconeogenesis: Carboxylation to oxaloacetate by pyruvate carboxylase, a key step in glucose synthesis.

-

Lactate Fermentation: Reduction to lactate by lactate dehydrogenase.

The diagram below illustrates the entry of d4-alanine into central metabolic pathways.

Metabolic fate of this compound.

Experimental Protocols

The following sections outline a general methodology for a stable isotope tracing experiment using this compound in a cell culture model.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Medium Preparation: Prepare the labeling medium by supplementing base medium (lacking alanine) with a known concentration of this compound. The concentration should be optimized based on the specific cell type and experimental goals.

-

Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

-

Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamic incorporation of the label into downstream metabolites.

Metabolite Extraction

-

Quenching and Washing: At each time point, rapidly aspirate the labeling medium and quench metabolism by adding ice-cold 80% methanol.

-

Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

Extraction: Vortex the samples and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

-

Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.

-

Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

Mass Spectrometry Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for the chosen analytical platform (e.g., 50% acetonitrile for LC-MS).

-

Instrumentation: Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS).

-

Data Acquisition: Acquire data in full scan mode to detect all isotopologues of the targeted metabolites. The mass resolution should be sufficient to resolve the deuterated and non-deuterated forms.

-

Data Analysis: Process the raw data using specialized software to identify and quantify the different isotopologues. The fractional labeling of each metabolite is calculated as the ratio of the peak intensity of the labeled isotopologue to the sum of the intensities of all isotopologues.

The general workflow for a tracing experiment is depicted below.

Experimental workflow for metabolic tracing.

Data Presentation and Interpretation

The quantitative data from a metabolic tracing experiment with this compound can be summarized in tables to facilitate comparison and interpretation. The tables below present hypothetical data for the fractional labeling of key metabolites over a 24-hour time course in two cell lines: a control cell line and a cell line with a hypothetical metabolic alteration (e.g., upregulated gluconeogenesis).

Table 1: Fractional Labeling of Alanine and Pyruvate

| Time (hours) | Metabolite | Isotopologue | Control Cells (Fractional Labeling) | Altered Cells (Fractional Labeling) |

| 1 | Alanine | M+4 | 0.65 | 0.68 |

| 4 | Alanine | M+4 | 0.85 | 0.88 |

| 12 | Alanine | M+4 | 0.92 | 0.95 |

| 24 | Alanine | M+4 | 0.95 | 0.96 |

| 1 | Pyruvate | M+3 | 0.15 | 0.25 |

| 4 | Pyruvate | M+3 | 0.35 | 0.55 |

| 12 | Pyruvate | M+3 | 0.50 | 0.75 |

| 24 | Pyruvate | M+3 | 0.55 | 0.80 |

Table 2: Fractional Labeling of TCA Cycle Intermediates

| Time (hours) | Metabolite | Isotopologue | Control Cells (Fractional Labeling) | Altered Cells (Fractional Labeling) |

| 4 | Citrate | M+2 | 0.10 | 0.12 |

| 12 | Citrate | M+2 | 0.25 | 0.30 |

| 24 | Citrate | M+2 | 0.35 | 0.40 |

| 4 | Malate | M+3 | 0.05 | 0.15 |

| 12 | Malate | M+3 | 0.15 | 0.35 |

| 24 | Malate | M+3 | 0.20 | 0.45 |

Interpretation:

-

Alanine (M+4): The rapid and high fractional labeling of alanine in both cell lines indicates efficient uptake and deacetylation of this compound.

-

Pyruvate (M+3): The higher fractional labeling of pyruvate in the "Altered Cells" suggests an increased conversion of alanine to pyruvate, which could be indicative of higher ALT activity.

-

Citrate (M+2): The labeling in citrate demonstrates the entry of the deuterated carbon skeleton into the TCA cycle via pyruvate dehydrogenase.

-

Malate (M+3): The significantly higher labeling of malate in the "Altered Cells" is consistent with an increased flux through pyruvate carboxylase, a key enzyme in gluconeogenesis. This would lead to the formation of labeled oxaloacetate, which then equilibrates with malate.

Conclusion

This compound is a promising tracer for investigating central carbon metabolism. Its application, coupled with modern analytical techniques like high-resolution mass spectrometry, can provide valuable quantitative data on the metabolic fluxes through key pathways. While the information presented in this guide is based on established principles rather than direct experimental evidence for this specific molecule, it provides a robust framework for designing, executing, and interpreting metabolic tracing studies. Such studies are crucial for understanding the metabolic reprogramming in various diseases and for the development of novel therapeutic strategies.

The Role of Ac-DL-Ala-OH-d4 in Quantitative Proteomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of N-Acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4) in the field of quantitative proteomics and metabolomics. While direct, widespread research citing this specific molecule is not extensively published, its primary and critical role is established as an internal standard for the precise quantification of its non-deuterated counterpart, N-acetyl-DL-alanine, in complex biological samples. This guide will detail its function, provide a comprehensive, representative experimental protocol for its use in a typical LC-MS/MS workflow, and present illustrative data.

Core Function: A Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry, particularly in proteomics and metabolomics, accuracy and reproducibility are paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for achieving reliable quantification. This compound, with four deuterium atoms replacing four hydrogen atoms, is an ideal internal standard for N-acetyl-DL-alanine.

The fundamental principle behind its use is that a known concentration of the "heavy" this compound is spiked into a biological sample containing an unknown quantity of the "light" (endogenous) N-acetyl-DL-alanine. The SIL standard co-elutes with the analyte during chromatography and is co-ionized in the mass spectrometer. Because the deuterated and non-deuterated forms are chemically identical, they experience the same extraction efficiency, ionization suppression or enhancement, and fragmentation. However, they are distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification of the endogenous N-acetyl-DL-alanine can be achieved, correcting for any sample loss or matrix effects during sample preparation and analysis.

Quantitative Data Presentation

| Sample ID | Group | Analyte Peak Area (N-acetyl-DL-alanine) | Internal Standard Peak Area (this compound) | Analyte/IS Ratio | Calculated Concentration (µM) |

| CTRL-01 | Control | 152,345 | 305,123 | 0.499 | 4.99 |

| CTRL-02 | Control | 161,890 | 308,456 | 0.525 | 5.25 |

| CTRL-03 | Control | 148,976 | 301,550 | 0.494 | 4.94 |

| TRTD-01 | Treated | 255,432 | 306,789 | 0.833 | 8.33 |

| TRTD-02 | Treated | 268,765 | 309,112 | 0.869 | 8.69 |

| TRTD-03 | Treated | 249,871 | 302,345 | 0.826 | 8.26 |

This table is a representative example to illustrate data presentation and does not reflect actual experimental results.

Experimental Protocols

The following is a detailed, representative methodology for the quantification of N-acetyl-DL-alanine in a biological matrix (e.g., plasma) using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

Analytes: N-acetyl-DL-alanine

-

Internal Standard: N-Acetyl-DL-alanine-d4 (this compound)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA)

-

Sample Matrix: Human Plasma (or other relevant biological fluid)

-

Equipment: Centrifuge, vortex mixer, analytical balance, LC-MS/MS system (e.g., Triple Quadrupole)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve N-acetyl-DL-alanine and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of N-acetyl-DL-alanine by serial dilution of the primary stock solution with 50% methanol in water. These will be used to create the calibration curve.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the this compound primary stock solution with 50% methanol in water to a final concentration of 1 µg/mL.

-

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

To 50 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the 1 µg/mL internal standard working solution (this compound).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex each sample for 1 minute.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% ACN, 0.1% FA).

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

-

Transfer the supernatant to LC vials for analysis.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte and internal standard, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the analyte).

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

N-acetyl-DL-alanine: Determine the precursor ion (e.g., [M+H]+ or [M-H]-) and a stable product ion.

-

This compound: Determine the precursor ion (which will be +4 Da compared to the analyte) and a corresponding stable product ion.

-

-

Optimize collision energy and other MS parameters for maximum signal intensity for each transition.

-

Data Analysis

-

Integrate the peak areas for the MRM transitions of both the analyte (N-acetyl-DL-alanine) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the analyte/IS ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is commonly used.

-

Determine the concentration of N-acetyl-DL-alanine in the unknown samples by interpolating their analyte/IS ratio from the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for quantifying N-acetyl-DL-alanine using this compound.

Logical Relationship of Internal Standard

Caption: Logic of using a stable isotope-labeled internal standard for quantification.

Methodological & Application

Application Notes and Protocols for Protein Labeling with Ac-DL-Ala-OH-d4 for NMR Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isotopic labeling of proteins with deuterated alanine, specifically utilizing N-acetyl-DL-alanine-d4 (Ac-DL-Ala-OH-d4), for Nuclear Magnetic Resonance (NMR) spectroscopy studies. This method is particularly valuable for investigating the structure, dynamics, and interactions of large proteins and macromolecular complexes.

Introduction

The study of high-molecular-weight proteins by solution NMR is often hindered by spectral complexity and rapid signal decay. Isotopic labeling with stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) is a powerful strategy to overcome these limitations. Perdeuteration, the substitution of most protons with deuterons, significantly simplifies ¹H NMR spectra and reduces relaxation rates, leading to sharper signals. Selective protonation of specific residues or methyl groups in a deuterated background provides sensitive probes for structural and dynamic analysis.

Alanine methyl groups are excellent probes due to their proximity to the protein backbone and their frequent presence in hydrophobic cores and at protein-protein interfaces.[1] This protocol details the expression of a target protein in a deuterated minimal medium supplemented with this compound to achieve specific labeling of alanine residues. To minimize isotopic scrambling, where the deuterium label is incorporated into other amino acids, a strategy of co-addition of other deuterated compounds is employed.[1][2][3]

Data Presentation

Table 1: M9 Minimal Medium Composition for Deuterated Protein Expression

| Component | Stock Concentration | Volume for 1 L Medium | Final Concentration | Notes |

| D₂O | 99.9% | ~970 mL | >98% | Main solvent for the medium. |

| M9 Salts (5x) in D₂O | 5x | 200 mL | 1x | Provides essential salts. |

| ¹⁵NH₄Cl | 1 g/mL in D₂O | 1 mL | 1 g/L | Nitrogen source for ¹⁵N labeling. |

| d₇-Glucose | 20% (w/v) in D₂O | 10 mL | 2 g/L | Deuterated carbon source. |

| MgSO₄ | 1 M in D₂O | 2 mL | 2 mM | |

| CaCl₂ | 1 M in D₂O | 0.1 mL | 0.1 mM | |

| Thiamine (Vitamin B1) | 10 mg/mL in D₂O | 0.1 mL | 1 µg/mL | |

| Trace Metals Solution | 1000x | 1 mL | 1x | Provides essential micronutrients. |

| Ac-DL-Ala-OH-d₄ | 100 mg/mL in D₂O | 8 mL | 800 mg/L | Labeling precursor. Only L-isomer is incorporated. |

| α-ketoisovalerate-d₇ | 50 mg/mL in D₂O | 1.2 mL | 60 mg/L | To suppress scrambling to Val and Leu.[2][3] |

| Succinate-d₄ | 100 mg/mL in D₂O | 2 mL | 200 mg/L | To suppress scrambling via the TCA cycle.[2][3] |

| L-isoleucine-d₁₀ | 50 mg/mL in D₂O | 1 mL | 50 mg/L | To suppress scrambling to Ile.[2][3] |

Table 2: Expected Protein Yield and Labeling Efficiency

| Parameter | Expected Value | Method of Determination |

| Protein Yield | 5-50 mg per liter of culture | SDS-PAGE, UV-Vis Spectroscopy |

| Deuteration Level | >95% | Mass Spectrometry |

| Alanine Methyl Protonation | >95% | NMR Spectroscopy |

| Background Isotope Scrambling | <1% | NMR Spectroscopy, Mass Spectrometry |

Experimental Protocols

Preparation of Deuterated M9 Minimal Medium

-

Prepare Stock Solutions: Prepare concentrated stock solutions of M9 salts, ¹⁵NH₄Cl, d₇-glucose, MgSO₄, CaCl₂, thiamine, and trace metals in 99.9% D₂O. Sterilize by autoclaving or filter sterilization.

-

Prepare Labeling and Scrambling Suppression Stocks: Prepare sterile stock solutions of Ac-DL-Ala-OH-d₄, α-ketoisovalerate-d₇, succinate-d₄, and L-isoleucine-d₁₀ in D₂O and sterilize by filtration.

-

Assemble Final Medium: In a sterile container, assemble the final 1 L of M9 medium by adding the appropriate volumes of each stock solution to D₂O as detailed in Table 1. Add the appropriate antibiotic for plasmid selection.

Adaptation of E. coli to D₂O

E. coli cells require gradual adaptation to grow efficiently in a D₂O-based medium.

-

Initial Culture: Inoculate a single colony of E. coli BL21(DE3) cells harboring the expression plasmid for the target protein into 5 mL of LB medium (in H₂O) and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

First Adaptation: Transfer an aliquot of the LB culture to a larger volume of 50% D₂O M9 medium (prepared by mixing equal volumes of H₂O-based and D₂O-based M9 media). Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Second Adaptation: Transfer an aliquot of the 50% D₂O culture to a 75% D₂O M9 medium and grow under the same conditions.

-

Final Adaptation: Finally, transfer an aliquot to 100% D₂O M9 medium and grow overnight at 37°C to generate the starter culture for large-scale expression.

Protein Expression and Labeling

-

Inoculation: Inoculate 1 L of the prepared deuterated M9 medium (containing all labeling and scrambling suppression reagents) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

-

Growth: Grow the culture at 37°C with vigorous shaking (200-250 rpm). Monitor the cell growth by measuring the OD₆₀₀.

-

Induction: When the OD₆₀₀ reaches 0.8-1.0, induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to grow the culture for an additional 12-16 hours.

-

Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

Protein Purification and NMR Sample Preparation

-

Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.

-

Purification: Purify the target protein from the cell lysate using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

-

Buffer Exchange: Exchange the purified protein into a D₂O-based NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, 1 mM DTT, pH 7.0).

-

Concentration: Concentrate the protein sample to the desired concentration for NMR studies (typically 0.1-1.0 mM).

-

NMR Analysis: Acquire NMR spectra (e.g., ¹H-¹³C HSQC or methyl-TROSY) to confirm the incorporation of the labeled alanine and to proceed with structural and dynamic studies.

Mandatory Visualization

Caption: Experimental workflow for deuterated protein expression and labeling.

Caption: Metabolic pathways for alanine incorporation and scrambling suppression.

References

Application Notes and Protocols for Ac-DL-Ala-OH-d4 as a Tracer in In Vivo Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively track the dynamic changes in metabolic pathways in vivo.[1][2][3] Ac-DL-Ala-OH-d4, a deuterium-labeled and N-acetylated form of alanine, serves as a valuable tracer for elucidating the contributions of alanine to central carbon metabolism, including gluconeogenesis, the tricarboxylic acid (TCA) cycle, and its interplay with various signaling pathways. The presence of the d4 label allows for sensitive detection by mass spectrometry, while the N-acetyl group and the racemic nature of the compound provide unique opportunities to study specific aspects of amino acid metabolism.

This document provides detailed application notes and protocols for the use of this compound as a tracer in in vivo metabolic flux analysis, aimed at researchers, scientists, and drug development professionals.

Metabolic Fate and Applications

This compound is anticipated to enter the body's amino acid pool and participate in several key metabolic processes. The metabolic fate of this tracer is likely to involve two primary considerations: the deacetylation of the N-acetyl group and the differential metabolism of the D- and L-isomers.

-

N-acetyl group: N-acetylated amino acids are endogenous metabolites that can be involved in protein synthesis and degradation.[4] The N-acetyl group may be cleaved by acylases, releasing deuterated DL-alanine. Alternatively, the intact molecule may be metabolized through specific pathways.

-

D- and L-isomers: L-alanine is a proteinogenic amino acid that is readily incorporated into various metabolic pathways. D-amino acids are also present in mammals and are metabolized by D-amino acid oxidase, which can convert D-alanine to pyruvate.[5]

Primary applications for this compound as a tracer include:

-

Quantifying gluconeogenesis: By tracking the incorporation of the d4 label into glucose, the rate of glucose production from alanine can be determined.

-

Probing the TCA cycle: The entry of deuterated pyruvate (derived from deuterated alanine) into the TCA cycle can be monitored by measuring the isotopic enrichment of TCA cycle intermediates.

-

Investigating the Glucose-Alanine Cycle: This tracer is ideal for studying the inter-organ transport of carbon and nitrogen between muscle and liver.[6][7]

-

Assessing protein synthesis: The incorporation of deuterated L-alanine into proteins can be used to measure protein synthesis rates.

-

Studying D-amino acid metabolism: The use of a racemic mixture allows for the simultaneous investigation of L- and D-alanine metabolic pathways.

Experimental Protocols

The following protocols are generalized for an in vivo study using a mouse model and should be adapted based on the specific research question and experimental setup.

Tracer Administration

Objective: To introduce this compound into the systemic circulation.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Animal balance

-

Syringes and needles for injection (e.g., 27-gauge)

Procedure:

-

Tracer Preparation: Prepare a sterile solution of this compound in saline at a concentration suitable for the desired dose. A typical starting dose for a bolus injection is in the range of 10-50 mg/kg body weight.

-

Animal Preparation: Acclimatize mice to the experimental conditions. Fasting for a short period (e.g., 4-6 hours) may be necessary to achieve a metabolic steady state, depending on the study's goals.

-

Administration: Administer the tracer solution via intraperitoneal (IP) or intravenous (IV) injection. The choice of administration route will affect the kinetics of tracer distribution.[8]

Sample Collection

Objective: To collect biological samples for the analysis of isotopic enrichment.

Materials:

-

Capillary tubes or collection tubes with anticoagulant (e.g., EDTA) for blood collection.

-

Surgical tools for tissue collection.

-

Liquid nitrogen for snap-freezing tissues.

Procedure:

-

Blood Collection: Collect blood samples at various time points after tracer administration (e.g., 0, 15, 30, 60, 120 minutes) to capture the dynamic changes in tracer concentration. Blood can be collected from the tail vein or via cardiac puncture at the terminal time point.

-

Tissue Collection: At the end of the experiment, euthanize the animal and rapidly dissect tissues of interest (e.g., liver, skeletal muscle, kidney).

-

Sample Processing: Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity and store at -80°C until analysis. Plasma can be separated from whole blood by centrifugation and stored at -80°C.

Sample Preparation for LC-MS Analysis

Objective: To extract metabolites from plasma and tissues for mass spectrometry analysis.

Materials:

-

Cold methanol, acetonitrile, and water (LC-MS grade).

-

Centrifuge.

-

Homogenizer for tissue samples.

-

Syringe filters (0.22 µm).

Procedure:

-

Plasma Metabolite Extraction:

-

To 50 µL of plasma, add 200 µL of cold methanol.

-

Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

-

-

Tissue Metabolite Extraction:

-

Weigh a small piece of frozen tissue (e.g., 20-50 mg).

-

Add cold extraction solvent (e.g., 80% methanol) and homogenize the tissue on ice.

-

Follow a similar protein precipitation and extraction procedure as for plasma.

-

Data Presentation

Quantitative data from metabolic flux analysis studies are typically presented in tables to facilitate comparison between different experimental groups.

Table 1: Hypothetical Isotopic Enrichment of Alanine in Plasma